molecular formula C10H13NO2 B1419248 2-(Methylamino)-2-(2-methylphenyl)acetic acid CAS No. 1218720-22-9

2-(Methylamino)-2-(2-methylphenyl)acetic acid

Cat. No. B1419248
M. Wt: 179.22 g/mol
InChI Key: ACMCHJFZROFLBR-UHFFFAOYSA-N
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Description

“2-(Methylamino)-2-(2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C10H10N2O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H10N2O2 .


Physical And Chemical Properties Analysis

This compound has physical and chemical properties associated with its structure, which is represented by the formula C10H10N2O2 .

Scientific Research Applications

Conformational Studies

  • Rotational Isomerism : The compound 9-(2-methylaminophenyl)fluorene, derived from 2-(methylamino)-2-(2-methylphenyl)acetic acid, showcases conformational equilibria influenced by N–H···π interactions, offering insights into rotational isomerism (Nishida et al., 1988).

Drug Design and Discovery

  • Development of Analgesic and Antipyretic Agents : The compound's derivatives have been utilized in the environmentally friendly synthesis of potential analgesic and antipyretic compounds, contributing to green chemistry in drug discovery (Reddy et al., 2014).

Anticancer Research

  • Synthesis for Anticancer Activity : Research into synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a related compound, has been explored for its potential anticancer activity, demonstrating the compound's relevance in cancer treatment research (Liu Ying-xiang, 2007).

Chemical Synthesis Improvements

  • Optimization in Chemical Synthesis : An improved synthesis process for related compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate has been developed, indicating the compound's role in refining chemical production methods (Hu Jia-peng, 2012).

Polymer Chemistry

  • Novel Polyamide Synthesis : The compound has been instrumental in synthesizing novel optically active polyamides, contributing significantly to advancements in polymer chemistry (Mallakpour & Taghavi, 2008).

Analytical Chemistry

  • Fluorescence Spectroscopy : Research involving the addition of acetic acid to 2-methylaminopyridine, a related compound, has led to new insights in fluorescence spectroscopy, showcasing its application in analytical chemistry (Fujimoto & Inuzuka, 1991).

properties

IUPAC Name

2-(methylamino)-2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCHJFZROFLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-(2-methylphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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